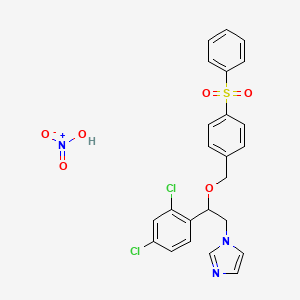

Fenticonazol-Verunreinigung C-Nitrat

Übersicht

Beschreibung

The compound “1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature i.e., it shows both acidic and basic properties .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung und Entwicklung

Fenticonazol-Verunreinigung C-Nitrat wird hauptsächlich in der pharmazeutischen Forschung eingesetzt, um die Stabilität, Wirksamkeit und Sicherheit von Antimykotika zu untersuchen. Es dient als Referenzstandard bei der Entwicklung neuer Formulierungen und in der Qualitätskontrolle bestehender Produkte. Forscher verwenden es, um die Abbauwege zu verstehen und sicherzustellen, dass der pharmazeutische Wirkstoff (API) im Laufe der Zeit wirksam bleibt {svg_1}.

Analytische Chemie

In der analytischen Chemie wird this compound verwendet, um analytische Methoden zur Detektion und Quantifizierung von Verunreinigungen in pharmazeutischen Produkten zu entwickeln und zu validieren. Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie (MS) werden eingesetzt, um die Reinheit und Qualität der Arzneimittelsubstanzen und -produkte zu gewährleisten. Dies trägt zur Aufrechterhaltung der Sicherheit und Wirksamkeit von Medikamenten bei {svg_2}.

Toxikologische Studien

Toxikologische Studien umfassen oft this compound, um dessen potenzielle toxische Wirkungen auf biologische Systeme zu beurteilen. Diese Studien sind entscheidend, um sichere Dosierungsstufen zu bestimmen und die Auswirkungen der Verbindung auf die menschliche Gesundheit zu verstehen. Forscher untersuchen die Pharmakokinetik und Pharmakodynamik, um das Verhalten der Verbindung im menschlichen Körper vorherzusagen und mögliche Nebenwirkungen zu identifizieren {svg_3}.

Mikrobiologische Forschung

This compound wird in der mikrobiologischen Forschung verwendet, um seine antimykotischen Eigenschaften zu untersuchen. Es trägt zum Verständnis des Wirkmechanismus gegen verschiedene Pilzpathogene bei, einschließlich Candida-Arten. Diese Forschung ist entscheidend für die Entwicklung neuer Antimykotika-Therapien und für die Verbesserung bestehender Behandlungen zur Bekämpfung resistenter Stämme {svg_4}.

Umweltbelastungsstudien

Umweltwissenschaftler verwenden this compound, um dessen Abbau und Persistenz in der Umwelt zu untersuchen. Diese Studien tragen zum Verständnis der Umweltbelastung durch pharmazeutische Verbindungen bei, insbesondere ihrer Auswirkungen auf aquatische und terrestrische Ökosysteme. Forscher analysieren, wie diese Verbindungen abgebaut werden und deren Potenzial zur Umweltverschmutzung {svg_5}.

Gesetzliche Compliance

Im Kontext der gesetzlichen Compliance wird this compound verwendet, um die von Aufsichtsbehörden wie der Europäischen Pharmakopöe (EP) und der US-amerikanischen Pharmakopöe (USP) festgelegten Standards zu erfüllen. Es stellt sicher, dass pharmazeutische Produkte die für Verunreinigungen vorgeschriebenen Spezifikationen erfüllen, was für die Zulassung und Vermarktung sicherer und wirksamer Medikamente unerlässlich ist {svg_6}.

Wenn Sie detailliertere Informationen zu einer dieser Anwendungen oder zu weiteren Bereichen benötigen, können Sie gerne fragen!

Wirkmechanismus

Fenticonazole Impurity C Nitrate, also known as Fenticonazole Sulfone Nitric Acid Salt or 1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid, is a compound with significant antifungal properties .

Target of Action

The primary targets of Fenticonazole are various types of fungi, including dermatophyte pathogens, Malassezia furfur, and Candida albicans . It also exhibits antibacterial action against bacteria commonly associated with superinfected fungal skin and vaginal infections .

Mode of Action

Fenticonazole exerts its antifungal activity through three different mechanisms :

Biochemical Pathways

The affected biochemical pathways primarily involve the synthesis of ergosterol, a crucial component of the fungal cell membrane . By inhibiting the conversion of lanosterol to ergosterol, Fenticonazole disrupts the integrity of the fungal cell membrane, leading to cell death .

Pharmacokinetics

Fenticonazole is typically used topically, suggesting that systemic absorption is minimal .

Result of Action

The result of Fenticonazole’s action is the effective eradication of fungal infections. It provides significant improvement in symptoms such as discharge, pruritus, and burning associated with candidal vulvovaginitis, with a cure rate of 97.5% .

Safety and Hazards

The safety and hazards of imidazole derivatives can vary widely depending on the specific compound. For example, econazole nitrate, an imidazole derivative, is contraindicated in individuals who have shown hypersensitivity to any of its ingredients . It is not for ophthalmic use . If a reaction suggesting sensitivity or chemical irritation should occur, use of the medication should be discontinued .

Zukünftige Richtungen

Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of a new drug that overcomes these problems . Therefore, imidazole and its derivatives continue to be an area of active research in the development of novel drugs .

Biochemische Analyse

Biochemical Properties

Fenticonazole Impurity C Nitrate plays a significant role in biochemical reactions, particularly in the context of its antifungal properties. This compound interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of fungal cytochrome P450 enzymes, which are essential for the synthesis of ergosterol, a critical component of fungal cell membranes . By inhibiting these enzymes, Fenticonazole Impurity C Nitrate disrupts the integrity of the fungal cell membrane, leading to cell death. Additionally, this compound may interact with other proteins involved in fungal metabolism and cellular processes, further contributing to its antifungal effects.

Cellular Effects

Fenticonazole Impurity C Nitrate exerts various effects on different types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity by inhibiting ergosterol synthesis, leading to increased membrane permeability and cell death . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in stress response and detoxification, which may help fungal cells adapt to the presence of the compound . In mammalian cells, Fenticonazole Impurity C Nitrate may have cytotoxic effects at high concentrations, potentially affecting cell viability and function.

Molecular Mechanism

The molecular mechanism of action of Fenticonazole Impurity C Nitrate involves its interaction with fungal cytochrome P450 enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, preventing the conversion of lanosterol to ergosterol . This inhibition disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and increased membrane permeability. Additionally, Fenticonazole Impurity C Nitrate may interact with other biomolecules, such as proteins involved in cellular stress response and detoxification, further contributing to its antifungal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fenticonazole Impurity C Nitrate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Fenticonazole Impurity C Nitrate is relatively stable under standard laboratory conditions, but it may degrade over time, leading to a decrease in its antifungal activity . Long-term exposure to the compound can result in adaptive responses in fungal cells, such as changes in gene expression and metabolic pathways, which may affect the compound’s efficacy .

Dosage Effects in Animal Models

The effects of Fenticonazole Impurity C Nitrate vary with different dosages in animal models. At low doses, the compound exhibits antifungal activity with minimal adverse effects . At higher doses, it may cause toxic effects, such as liver and kidney damage, as well as alterations in blood parameters . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is essential to determine the optimal dosage that maximizes antifungal activity while minimizing adverse effects in animal models .

Metabolic Pathways

Fenticonazole Impurity C Nitrate is involved in various metabolic pathways, including those related to its antifungal activity. The compound is metabolized by fungal cytochrome P450 enzymes, which convert it into inactive metabolites . This metabolic process is crucial for the compound’s detoxification and elimination from fungal cells. Additionally, Fenticonazole Impurity C Nitrate may affect metabolic flux and metabolite levels in fungal cells, further contributing to its antifungal effects .

Transport and Distribution

The transport and distribution of Fenticonazole Impurity C Nitrate within cells and tissues are essential for its antifungal activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in the cytoplasm and interacts with target enzymes and proteins. The distribution of Fenticonazole Impurity C Nitrate within tissues is influenced by factors such as tissue permeability, blood flow, and the presence of binding proteins .

Subcellular Localization

Fenticonazole Impurity C Nitrate is localized in specific subcellular compartments, where it exerts its antifungal effects. The compound is primarily found in the cytoplasm, where it interacts with fungal cytochrome P450 enzymes and other target proteins . Additionally, Fenticonazole Impurity C Nitrate may be directed to specific organelles, such as the endoplasmic reticulum, through targeting signals or post-translational modifications . This subcellular localization is crucial for the compound’s activity and function.

Eigenschaften

IUPAC Name |

1-[2-[[4-(benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl2N2O3S.HNO3/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)31-16-18-6-9-21(10-7-18)32(29,30)20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24H,15-16H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHDNFHJIZAZPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747785 | |

| Record name | Nitric acid--1-[2-{[4-(benzenesulfonyl)phenyl]methoxy}-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80676-29-5 | |

| Record name | Nitric acid--1-[2-{[4-(benzenesulfonyl)phenyl]methoxy}-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

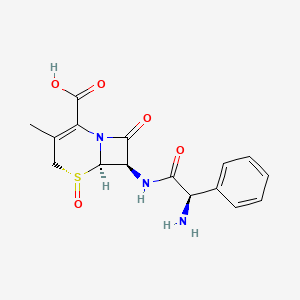

![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)

![(7R)-7-{[(2R)-2-Amino-2-phenylacetyl]amino}-3-methyl-5,8-dioxo-5lambda~4~-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601409.png)

![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)

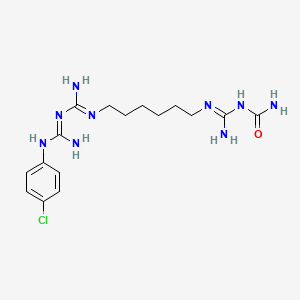

![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)

![6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one](/img/structure/B601419.png)